![molecular formula C16H13BrN4O2S B3744455 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3744455.png)
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Overview
Description
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiadiazole derivatives and has been extensively studied for its therapeutic properties.
Scientific Research Applications
- Background : Thiadiazole derivatives have garnered attention as potential anticancer agents due to their diverse biological properties .
- Application : Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit cytotoxic properties. Investigating the anticancer potential of this compound could provide valuable insights for drug development .
Anticancer Activity
Antiviral Properties
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The 1,3,4-thiadiazolyl derivatives are known to cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction can lead to various changes in the cellular environment, potentially disrupting processes related to DNA replication .
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives have been associated with a broad spectrum of pharmacological properties, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The 1,3,4-thiadiazole moiety is known for its good liposolubility, which is attributed to the presence of the sulfur atom . This suggests that compounds containing this moiety may have favorable bioavailability.
Result of Action
1,3,4-thiadiazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The stability and efficacy of 1,3,4-thiadiazole derivatives are generally attributed to the presence of the =n-c-s- moiety and strong aromaticity of the ring, which provide low toxicity and great in vivo stability .
properties
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-13-7-5-12(6-8-13)18-15(22)19-16-21-20-14(24-16)10-3-2-4-11(17)9-10/h2-9H,1H3,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFUEQKTEVKHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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